N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a hydroxyethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions One common approach is to start with the nicotinamide core and introduce the hydroxyethyl group through a nucleophilic substitution reaction The thiophene ring can be attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group on the nicotinamide core can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and thiophene groups can enhance its binding affinity and specificity, while the methylthio group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)nicotinamide: Lacks the thiophene and methylthio groups.
2-(methylthio)nicotinamide: Lacks the hydroxyethyl and thiophene groups.
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide: Lacks the methylthio group.
Uniqueness
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the methylthio group can enhance its electronic properties, making it suitable for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-18-13-10(3-2-5-14-13)12(17)15-7-11(16)9-4-6-19-8-9/h2-6,8,11,16H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVTIYDHJWMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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